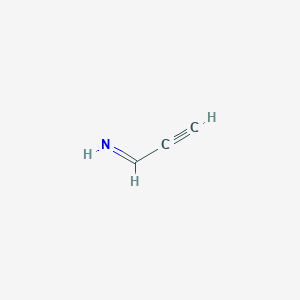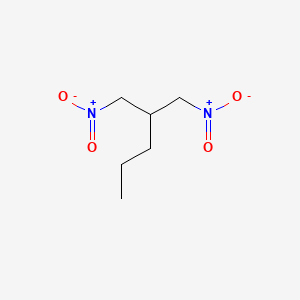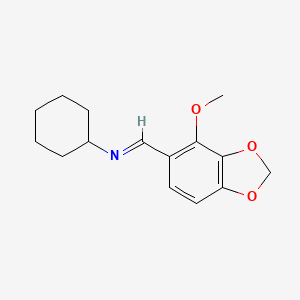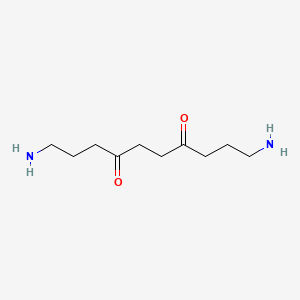![molecular formula C18H17ClN2 B14363623 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride CAS No. 93208-57-2](/img/structure/B14363623.png)
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is a chemical compound with the molecular formula C18H17N2Cl. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields .
准备方法
The synthesis of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions often involve the formation of the pyrido[4,3-b]carbazole core structure through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions on the carbazole ring system.
Quaternization: The final step usually involves quaternization with a chloride source to form the chloride salt.
化学反应分析
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学研究应用
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of materials with specific properties, such as photophysical properties.
作用机制
The mechanism of action of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, inhibiting the function of topoisomerases and telomerases, which are crucial for DNA replication and cell division. This leads to the inhibition of cancer cell proliferation .
相似化合物的比较
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is unique compared to other carbazole derivatives due to its specific methylation pattern and chloride salt form. Similar compounds include:
Ellipticine: Another carbazole derivative with anticancer properties.
Celiptium: Known for its anticancer activity.
Alectinib: A carbazole-based compound used in cancer therapy.
属性
CAS 编号 |
93208-57-2 |
|---|---|
分子式 |
C18H17ClN2 |
分子量 |
296.8 g/mol |
IUPAC 名称 |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;chloride |
InChI |
InChI=1S/C18H16N2.ClH/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18;/h4-10H,1-3H3;1H |
InChI 键 |
KPDRQUXPBRQLJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
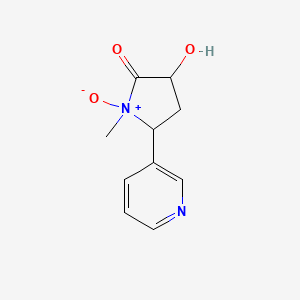
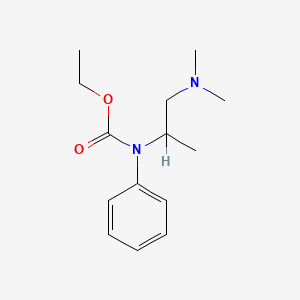

![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
